![molecular formula C12H13NO B13709301 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one](/img/structure/B13709301.png)
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one is a heterocyclic compound with a unique structure that combines elements of both indene and pyridine. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one typically involves the reaction of indanone derivatives with various reagents under controlled conditions. One common method involves the use of substituted phenyl hydrazines in the presence of acetic acid as both a catalyst and solvent . The reaction proceeds through a Fischer indole synthesis pathway, yielding the desired tetrahydroindeno-pyridine structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex structures, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield different tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroindeno-pyridine derivatives.
科学的研究の応用
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as a scaffold for developing new drugs, particularly for targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, making it valuable for chemical research and development.
Biological Studies: Researchers use this compound to study its interactions with various enzymes and receptors, providing insights into its potential therapeutic effects.
作用機序
The mechanism of action of 2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurological conditions.
類似化合物との比較
Similar Compounds
Indeno[2,1-a]indene, 4b,5,9b,10-tetrahydro: This compound shares a similar indene structure but differs in its specific ring fusion and functional groups.
4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro: Another related compound with a different substitution pattern and chlorine atoms.
Uniqueness
2,3,4,4a-Tetrahydro-1H-indeno[1,2-c]pyridin-5(9bH)-one is unique due to its specific combination of indene and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
特性
分子式 |
C12H13NO |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
1,2,3,4,4a,9b-hexahydroindeno[1,2-c]pyridin-5-one |
InChI |
InChI=1S/C12H13NO/c14-12-9-4-2-1-3-8(9)11-7-13-6-5-10(11)12/h1-4,10-11,13H,5-7H2 |
InChIキー |
VCBRMDJGNZTTRW-UHFFFAOYSA-N |
正規SMILES |
C1CNCC2C1C(=O)C3=CC=CC=C23 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




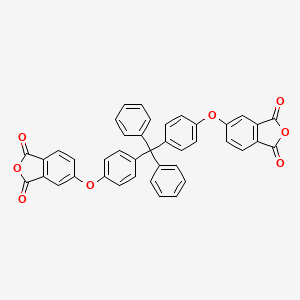
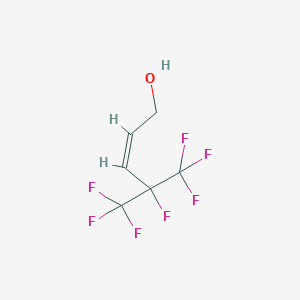
![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)
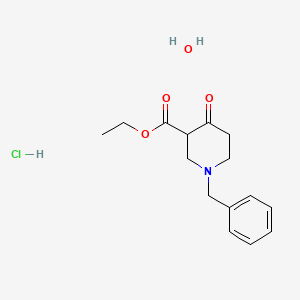
![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)
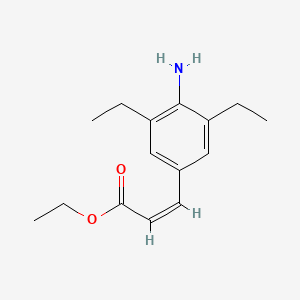
![6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)
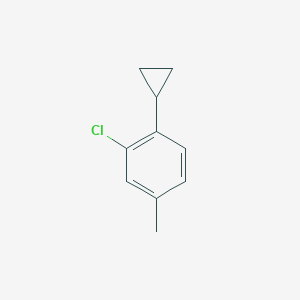
![3-Azabicyclo[3.1.0]hexan-6-ol Hydrobromide](/img/structure/B13709285.png)



